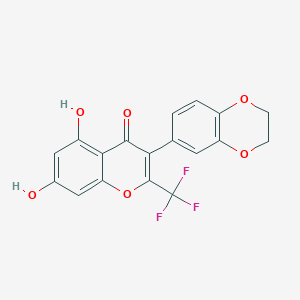

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

This synthetic flavonoid derivative features a chromen-4-one core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 3, hydroxyl groups at positions 5 and 7, and a trifluoromethyl group at position 2.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O6/c19-18(20,21)17-14(8-1-2-11-12(5-8)26-4-3-25-11)16(24)15-10(23)6-9(22)7-13(15)27-17/h1-2,5-7,22-23H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHCXHSYKVXVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=C(OC4=CC(=CC(=C4C3=O)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 5,7-dihydroxy groups on the chromenone backbone are primary sites for chemical modifications. These phenolic groups participate in:

-

Esterification : Formation of acetate or phosphate esters to improve lipophilicity.

-

Etherification : Alkylation with methyl or benzyl groups to alter solubility and metabolic stability.

-

Chelation : Coordination with metal ions (e.g., Fe³⁺, Cu²⁺) to enhance antioxidant activity.

Trifluoromethyl Group Reactivity

The electron-withdrawing trifluoromethyl (-CF₃) group at position 2 influences electronic properties but exhibits limited direct reactivity. Indirect effects include:

-

Steric hindrance that directs electrophilic substitution to specific positions.

-

Electrophilic aromatic substitution at the chromenone ring, favoring positions para or ortho to the -CF₃ group .

Benzodioxin Ring Modifications

The 2,3-dihydro-1,4-benzodioxin moiety undergoes:

-

Oxidation : Ring-opening reactions under strong oxidizing conditions to form catechol derivatives .

-

Reduction : Hydrogenation of the dioxin ring to yield diol intermediates.

Chromenone Core Transformations

The chromen-4-one scaffold participates in:

-

Nucleophilic addition at the carbonyl group (C4), enabling the formation of hydrazones or semicarbazones.

-

Ring expansion : Reaction with hydroxylamine to form isoxazole derivatives .

Synthetic Routes and Catalysis

The compound is synthesized via multi-step protocols, including:

-

Claisen-Schmidt condensation to form the chromenone core.

-

Suzuki-Miyaura coupling to introduce the benzodioxin moiety .

-

Trifluoromethylation using CF₃I or Umemoto reagents.

Solvents like dichloromethane and ethanol are employed, with catalysts such as palladium (for coupling) and acid/base systems (for condensation) .

Mechanistic Insights

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds containing the benzodioxin structure exhibit significant antioxidant properties. A study demonstrated that derivatives of benzodioxin can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit key enzymes involved in metabolic processes. For instance, studies have shown that related compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, which are important targets in the treatment of diabetes and Alzheimer's disease respectively .

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties. Research indicates that certain modifications to the benzodioxin structure enhance its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .

Case Study 1: Antioxidant Potential

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain modifications significantly improved antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of the compound on α-glucosidase. The study found that specific structural alterations led to enhanced inhibition rates, suggesting a promising pathway for developing new antidiabetic agents .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Pharmacokinetic Predictions

| Compound | LogP (Predicted) | Water Solubility | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~3.5 | Low | High (due to CF₃) |

| Silibinin | ~1.8 | Moderate | Moderate |

| 6-Ethyl-7-isopropoxy analog | ~4.2 | Very low | High |

Research Findings and Mechanistic Insights

- Trifluoromethyl Group Impact : The CF₃ group in the target compound likely reduces oxidative metabolism, extending half-life compared to hydroxyl-rich analogs like Eriodictyol .

- Benzodioxin Moieties : Compounds with benzodioxin rings (e.g., Silibinin, target compound) show enhanced interactions with hydrophobic enzyme pockets, as seen in PD-L1 inhibition .

- Hydroxyl vs. Alkoxy Groups : The target compound’s 5,7-dihydroxy configuration may favor antioxidant activity, whereas alkoxy substituents (e.g., 7-isopropoxy in ’s analog) could prioritize membrane penetration .

Biological Activity

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a benzodioxin derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone moiety and a benzodioxin ring. Its molecular formula is , with a molecular weight of approximately 360.25 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Target Enzymes

Research indicates that this compound interacts with various enzymes, particularly those involved in the modulation of neurotransmitter levels. Notably, it has shown inhibitory effects on cholinesterase enzymes, leading to increased acetylcholine levels in the synaptic cleft.

Biochemical Pathways

The compound's action is primarily mediated through the cholinergic pathway. By inhibiting cholinesterase activity, it may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for protecting against cellular damage .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation .

Neuroprotective Effects

A notable study explored the neuroprotective potential of this compound in animal models of Alzheimer's disease. The results indicated that administration led to improved cognitive performance and reduced amyloid plaque formation in the brain .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Neuroprotection | Alzheimer's model | 10 mg/kg | Improved cognitive function, reduced amyloid plaques |

| Antioxidant Activity | Cellular model | 50 µM | Significant reduction in oxidative stress markers |

Anticancer Activity

Another study investigated the anticancer properties of the compound against various cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways and inhibited cell proliferation by disrupting cell cycle progression .

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Colon Cancer | 20 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetic profile reveals that the compound has favorable absorption characteristics with moderate bioavailability. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes and shows a half-life suitable for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one?

- Methodological Answer : Common approaches include derivatization of flavonoid scaffolds via Claisen-Schmidt condensation or nucleophilic substitution. For example, trifluoromethyl groups can be introduced via electrophilic aromatic substitution under controlled pH to avoid side reactions. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement, as trifluoromethyl groups may sterically hinder intermediate steps .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm aromatic protons, dihydrobenzodioxin rings, and trifluoromethyl substitution patterns.

- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities and validates bond angles .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₇H₁₁F₃O₆).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Replicate experimental conditions : Standardize assays (e.g., DPPH, FRAP) with controls for pH, solvent interference, and oxygen levels.

- Dose-response analysis : Test across a wide concentration range to identify threshold effects.

- Mechanistic studies : Use HPLC-MS to detect degradation products or reactive intermediates under assay conditions. highlights protocols for phenolic compound analysis .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

- Methodological Answer :

- Degradation studies : Simulate hydrolysis/photolysis under varying pH and UV light (see ’s framework for abiotic transformations) .

- Bioaccumulation assays : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna) to measure partition coefficients.

- Toxicity screening : Prioritize endpoints like algal growth inhibition (OECD 201) or mitochondrial toxicity ( notes gaps; design studies to fill them) .

Q. How can reaction conditions be optimized to improve synthetic yields of the trifluoromethyl-substituted chromenone core?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to activate electrophilic sites for CF₃ group attachment.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, CYP450).

- DFT studies : Calculate electrostatic potential maps (as in ) to identify nucleophilic/electrophilic regions influencing binding .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Standardize protocols : Follow ICH Q1A guidelines for stability testing (25°C/60% RH vs. accelerated conditions).

- Cross-validate techniques : Compare HPLC purity data with thermal analysis (TGA/DSC) to detect polymorphic forms.

- Meta-analysis : Pool data from multiple studies (e.g., ’s structural data) to identify outliers .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.